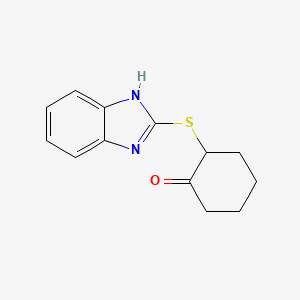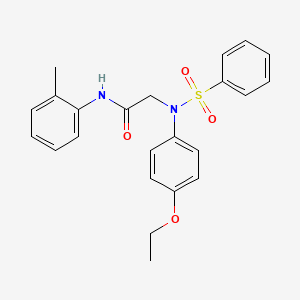![molecular formula C19H20N2O3S B4929626 N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4929626.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide, commonly known as APB, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. APB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in various physiological and pathological processes.
Scientific Research Applications
APB has been widely used in scientific research due to its selective antagonism of N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide. N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide is involved in various physiological and pathological processes, including pain sensation, inflammation, and cancer. Therefore, APB has been studied for its potential applications in these fields. For example, APB has been shown to inhibit the growth and metastasis of cancer cells by blocking N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide-mediated signaling pathways. APB has also been studied for its potential use in pain management and inflammation treatment.
Mechanism of Action
APB exerts its effects by selectively blocking the N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide ion channel. N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide activation leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. APB blocks N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide by binding to a specific site on the channel, thereby preventing the influx of calcium ions and inhibiting downstream signaling.
Biochemical and Physiological Effects:
APB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that APB inhibits N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide-mediated calcium influx and downstream signaling pathways. In vivo studies have shown that APB can reduce pain and inflammation in animal models. APB has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
APB has several advantages for lab experiments. First, it is a selective antagonist of N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide, which allows for the specific inhibition of N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide-mediated signaling pathways. Second, APB has been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of APB in lab experiments. APB has a relatively short half-life and may require frequent dosing. Additionally, the effects of APB may vary depending on the experimental conditions and cell types used.
Future Directions
There are several future directions for the study of APB. First, further studies are needed to elucidate the precise mechanisms by which APB inhibits N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide-mediated signaling pathways. Second, APB may have potential applications in the treatment of various diseases, including pain, inflammation, and cancer. Therefore, further studies are needed to explore the therapeutic potential of APB. Finally, the development of more potent and selective N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide antagonists may lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of APB involves the reaction of 4-acetylphenyl isothiocyanate with 4-propoxyaniline in the presence of a base. The resulting product is then acetylated to yield APB. The purity of APB is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
properties
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-12-24-17-10-6-15(7-11-17)18(23)21-19(25)20-16-8-4-14(5-9-16)13(2)22/h4-11H,3,12H2,1-2H3,(H2,20,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPBFGUOVUOERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)

![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4929576.png)
![2-[(4-fluorobenzyl)thio]-N-(2-phenoxyethyl)benzamide](/img/structure/B4929582.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde](/img/structure/B4929584.png)

![N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4929588.png)
![N-(2-methylphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4929592.png)
![6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4929598.png)
![3-bromo-4-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4929599.png)
